

Spectroscopic Characterization of 4-(Chloromethyl)-N-isopropylbenzamide: A Technical Guide

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Compound of Interest

Compound Name:	4-(Chloromethyl)-N-isopropylbenzamide
CAS No.:	83803-82-1
Cat. No.:	B1352128

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Chloromethyl)-N-isopropylbenzamide**, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and analytical properties of this compound. The information presented herein is a synthesis of available spectral data, supplemented with expert analysis based on established principles of spectroscopic interpretation.

Introduction to 4-(Chloromethyl)-N-isopropylbenzamide

4-(Chloromethyl)-N-isopropylbenzamide (CAS No: 83803-82-1) is a substituted benzamide derivative with the molecular formula $C_{11}H_{14}ClNO$ and a molecular weight of 211.69 g/mol. [1] [2] Its structure, featuring a reactive chloromethyl group and an isopropylamide moiety, makes it a versatile building block in the synthesis of more complex molecules, particularly in the

pharmaceutical and agrochemical industries. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ^1H and ^{13}C NMR spectral data for **4-(Chloromethyl)-N-isopropylbenzamide**.

^1H NMR Spectroscopy

While a complete, published ^1H NMR spectrum for **4-(Chloromethyl)-N-isopropylbenzamide** was not found in the initial search, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar structures and established NMR principles.[3][4][5]

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality of Chemical Shift and Multiplicity
~ 7.75	Doublet	2H	Ar-H (ortho to C=O)	The electron-withdrawing carbonyl group deshields the ortho protons, shifting them downfield. They appear as a doublet due to coupling with the meta protons.
~ 7.45	Doublet	2H	Ar-H (meta to C=O)	These protons are less affected by the carbonyl group and appear slightly upfield. They are split into a doublet by the ortho protons.
~ 6.10	Broad Singlet	1H	N-H	The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent.
~ 4.60	Singlet	2H	-CH ₂ Cl	The electronegative

chlorine atom strongly deshields the benzylic protons, resulting in a significant downfield shift. The absence of adjacent protons results in a singlet.

~ 4.25

Septet

1H

-CH(CH₃)₂

The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet (n+1 rule).

~ 1.25

Doublet

6H

-CH(CH₃)₂

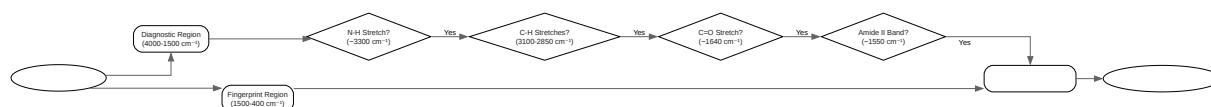
The six methyl protons of the isopropyl group are equivalent and are split into a doublet by the single methine proton.

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Chloromethyl)-N-isopropylbenzamide** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

- **Data Acquisition:** Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the free induction decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Molecular Structure and Proton Assignments



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Caption: Workflow for the interpretation of the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

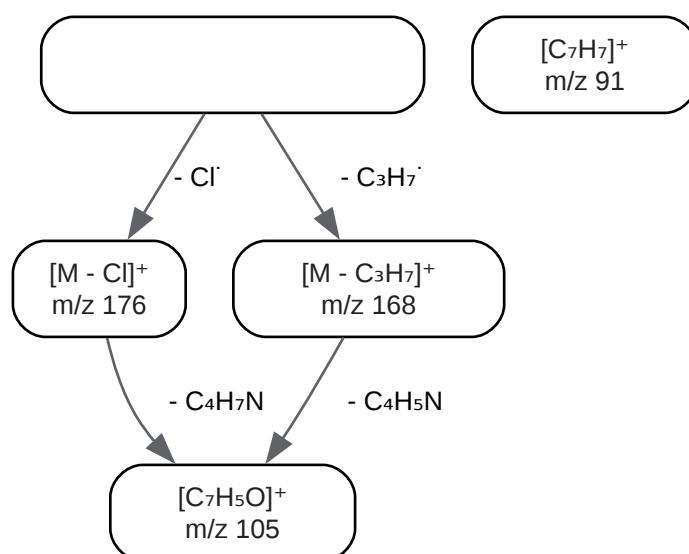
- **Molecular Ion (M⁺):** The molecular ion peak is expected at m/z 211, corresponding to the molecular weight of the compound. [1] Due to the presence of chlorine, an M+2 peak at m/z 213 with approximately one-third the intensity of the M⁺ peak should be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
- **Key Fragmentation Pathways:**
 - **Loss of Cl:** A significant peak at m/z 176 (M - 35) would result from the loss of a chlorine radical.

- Loss of Isopropyl Group: Cleavage of the N-isopropyl bond would lead to a fragment at m/z 168.
- Formation of Benzoyl Cation: A prominent peak at m/z 105 is expected, corresponding to the stable benzoyl cation.
- Tropylium Ion: Rearrangement and fragmentation can lead to the formation of the tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry (GC-MS):

- Sample Introduction: Introduce a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any impurities.
- Ionization: Use Electron Ionization (EI) at 70 eV. [7][8][9]3. Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Predicted Mass Spectrum Fragmentation



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Caption: Predicted major fragmentation pathways for **4-(Chloromethyl)-N-isopropylbenzamide** in EI-MS.

Conclusion

The spectroscopic data presented in this guide, including predicted ^1H and ^{13}C NMR, IR, and MS spectra, provide a robust analytical framework for the characterization of **4-(Chloromethyl)-N-isopropylbenzamide**. The detailed experimental protocols and interpretation guidelines offer a practical resource for scientists engaged in the synthesis and analysis of this important chemical intermediate. While direct experimental spectra are ideal, the predictive data provided here, grounded in established spectroscopic principles, serves as a reliable reference for quality control and research applications.

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